An In-depth Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 151104-67-5)
An In-depth Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 151104-67-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a halogenated aromatic sulfonyl chloride. The content herein is structured to deliver not just data, but actionable insights, grounded in established chemical principles. This document navigates the compound's physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a chemical intermediate in synthetic chemistry and drug discovery.
Introduction and Strategic Context
3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, with the CAS number 151104-67-5, is a bifunctional organic molecule. It belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The strategic importance of this molecule lies in its dual reactivity: the carboxylic acid group and the highly reactive chlorosulfonyl group. This allows for sequential, regioselective modifications, making it a valuable building block for more complex molecular architectures.
It is critical to distinguish this compound from its more widely documented isomer, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 3740-18-9). While structurally similar, the different substitution pattern on the aromatic ring can lead to variations in reactivity, physicochemical properties, and ultimately, the biological activity of its derivatives. Much of the readily available literature, particularly concerning the synthesis of the diuretic drug furosemide, pertains to the 2,4-dichloro isomer.[1][2] This guide will focus on the known properties of the 3,4-dichloro isomer and its theoretical reactivity based on fundamental chemical principles.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 151104-67-5 | [3][4][5] |
| Molecular Formula | C₇H₃Cl₃O₄S | [3][4][6] |
| Molecular Weight | 289.52 g/mol | [3][4] |
| IUPAC Name | 3,4-dichloro-5-(chlorosulfonyl)benzoic acid | [3] |
| Boiling Point | 461.8°C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | O=C(O)C1=CC(S(=O)(Cl)=O)=C(Cl)C(Cl)=C1 | [5] |
| InChIKey | IMACKMPNYCQJNE-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid are not as prevalent in the literature as for its 2,4-dichloro isomer, a plausible synthetic route can be conceptualized based on established electrophilic aromatic substitution reactions. The most probable starting material is 3,4-Dichlorobenzoic acid.
Proposed Synthesis Pathway: Chlorosulfonation
The introduction of the chlorosulfonyl group onto the 3,4-dichlorobenzoic acid backbone is achieved via chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H).
Caption: Proposed synthesis via chlorosulfonation.
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, ideal for introducing the -SO₂Cl group onto an activated or moderately deactivated aromatic ring.
-
Reaction Conditions: Such reactions are typically conducted at elevated temperatures to overcome the activation energy barrier for the substitution on a deactivated ring system (deactivated by the two chlorine atoms and the carboxylic acid group).[7]
-
Regiochemistry: The directing effects of the substituents on the starting material are crucial. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. For 3,4-dichlorobenzoic acid, the positions ortho and para to the chlorine atoms are positions 2, 5, and 6. The position meta to the carboxylic acid is position 5. Therefore, the directing effects of all three substituents converge to favor substitution at the 5-position, leading to the desired product.
General Experimental Protocol (Hypothetical)
This protocol is a generalized representation and should be optimized with appropriate safety precautions in a laboratory setting.
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Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize HCl gas by-product).
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Reagent Charging: Charge an excess of chlorosulfonic acid into the reaction flask and begin stirring.
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Substrate Addition: Slowly add solid 3,4-dichlorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature within a specified range (e.g., 60-80°C) to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to a higher temperature (e.g., 100-140°C) for several hours to drive the reaction to completion.[7]
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice. This will precipitate the solid product and decompose the excess chlorosulfonic acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Purification and Quality Control
Purity is paramount for subsequent applications. The primary impurity of concern would be the starting material and any isomeric products.
-
Recrystallization: A standard method for purifying the solid product.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[8]
Reactivity and Synthetic Potential
The synthetic utility of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid stems from the differential reactivity of its two functional groups.
Caption: Reactivity of functional groups.
Reactions of the Chlorosulfonyl Group
The sulfonyl chloride is a highly electrophilic functional group and is susceptible to nucleophilic attack. This is the most common reaction pathway for this class of compounds.[9]
-
Formation of Sulfonamides: This is a cornerstone reaction in medicinal chemistry. The reaction with primary or secondary amines yields sulfonamides. This reaction is typically rapid and high-yielding. The resulting sulfonamide linkage is stable and can be crucial for biological activity.
-
Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base will yield sulfonate esters.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is often an undesirable side reaction and care should be taken to use anhydrous conditions when performing reactions at this site.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is less reactive than the chlorosulfonyl group. Standard carboxylic acid chemistry can be employed, often after the sulfonyl chloride has been reacted.
-
Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol.
-
Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., by forming an acyl chloride with thionyl chloride) and then reacting with an amine.
The ability to perform sequential reactions on the two functional groups makes this compound a versatile scaffold for building a library of compounds for screening in drug discovery programs.
Applications in Research and Drug Development
While the direct applications of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid are not as well-defined as its 2,4-dichloro isomer, its structural features suggest its primary utility as an intermediate in the synthesis of:
-
Novel Sulfonamides: As a building block for creating new chemical entities containing the sulfonamide functional group. Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities.
-
Molecular Probes: The reactivity of the sulfonyl chloride group allows for its use in conjugating the dichlorobenzoic acid moiety to proteins or other biomolecules for use as molecular probes.
-
Agrochemicals: Benzoic acid derivatives are also used in the development of new herbicides and pesticides.
One vendor lists this compound as "Furosemide Impurity 67", which suggests it may arise as a byproduct in the synthesis of furosemide if the starting material contains 3,4-dichlorobenzoic acid as an impurity.[3]
Safety and Handling
3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: It is classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is recommended to store at 2-8°C for long-term stability.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Conclusion
3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 151104-67-5) is a valuable, albeit less-studied, chemical intermediate. Its dual functionality provides a platform for the synthesis of a variety of more complex molecules. While it is often overshadowed by its 2,4-dichloro isomer, a thorough understanding of its properties and reactivity, as outlined in this guide, can empower researchers to explore its potential in novel synthetic pathways and drug discovery initiatives. Careful attention to safety and handling is paramount when working with this reactive compound.
References
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- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved January 21, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of Furosemide.
- Google Patents. (n.d.). Process for the preparation of furosemide.
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- BenchChem. (2025). Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Retrieved January 21, 2026, from a relevant BenchChem technical support document.
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